molecular formula C15H19N5O3 B4128220 1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(4-nitrophenyl)urea

1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(4-nitrophenyl)urea

Cat. No.: B4128220
M. Wt: 317.34 g/mol
InChI Key: RPIGOGKZMMYQHP-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N’-(4-nitrophenyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. The presence of the nitrophenyl group adds to its chemical complexity and potential reactivity.

Properties

IUPAC Name

1-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-4-19-9-14(11(3)18-19)10(2)16-15(21)17-12-5-7-13(8-6-12)20(22)23/h5-10H,4H2,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIGOGKZMMYQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N’-(4-nitrophenyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrazoles.

Scientific Research Applications

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N’-(4-nitrophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the urea moiety.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N’-(4-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N’-(4-methylphenyl)urea: Contains a methylphenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the nitrophenyl group in N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N’-(4-nitrophenyl)urea imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(4-nitrophenyl)urea
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1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(4-nitrophenyl)urea

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